molecular formula C9H9N3O3 B2646749 Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 2309782-29-2

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B2646749
CAS RN: 2309782-29-2
M. Wt: 207.189
InChI Key: YUZNAJATWOFSLG-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate” appears to contain several functional groups including an ethyl group, a pyrrole ring, an oxadiazole ring, and a carboxylate ester . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring (a five-membered ring containing nitrogen) and an oxadiazole ring (a five-membered ring containing two nitrogens and an oxygen). The ethyl carboxylate group would likely be attached to the oxadiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole and oxadiazole rings, as well as the ethyl carboxylate group. The pyrrole ring, for example, is aromatic and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl carboxylate group could make the compound polar and potentially soluble in polar solvents .

Future Directions

The study of compounds containing pyrrole and oxadiazole rings is an active area of research, due to the interesting chemical and biological properties of these compounds . Future research could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-14-9(13)7-11-8(15-12-7)6-4-3-5-10-6/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZNAJATWOFSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole-3-carboxylate

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